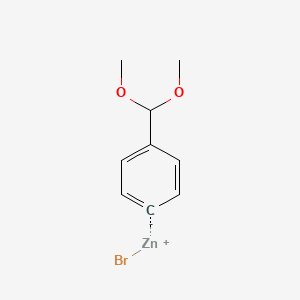
4-(Dimethoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethoxymethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various carbon-carbon bond-forming reactions, making it a crucial reagent in the field of synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)phenylzinc bromide typically involves the reaction of 4-(Dimethoxymethyl)bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Dimethoxymethyl)bromobenzene+Zn→4-(Dimethoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
化学反应分析
Types of Reactions
4-(Dimethoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
4-(Dimethoxymethyl)phenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules through carbon-carbon bond formation.
Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds.
Material Science: It is employed in the preparation of functional materials with specific electronic and optical properties.
Agrochemical Research: It is used in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
作用机制
The mechanism of action of 4-(Dimethoxymethyl)phenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic substrate. This process involves the formation of a transient organopalladium intermediate, which undergoes reductive elimination to yield the desired product.
相似化合物的比较
Similar Compounds
- 4-(Methylthio)phenylzinc bromide
- 4-(Trifluoromethyl)phenylzinc bromide
Comparison
Compared to similar compounds, 4-(Dimethoxymethyl)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the dimethoxymethyl group enhances its nucleophilicity, making it more effective in certain coupling reactions. Additionally, its solubility in tetrahydrofuran ensures better handling and compatibility with various reaction conditions.
属性
分子式 |
C9H11BrO2Zn |
|---|---|
分子量 |
296.5 g/mol |
IUPAC 名称 |
bromozinc(1+);dimethoxymethylbenzene |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-10-9(11-2)8-6-4-3-5-7-8;;/h4-7,9H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XCHOXZGDMVMWKI-UHFFFAOYSA-M |
规范 SMILES |
COC(C1=CC=[C-]C=C1)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
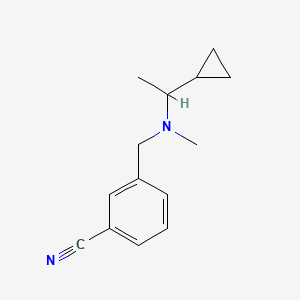

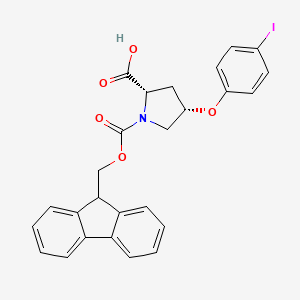
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
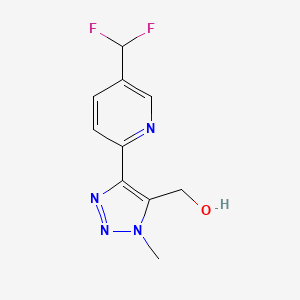


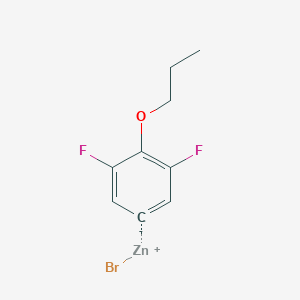
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)


